molecular formula C22H13BCl2N2O B12605656 Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester CAS No. 873101-74-7

Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester

Cat. No.: B12605656
CAS No.: 873101-74-7
M. Wt: 403.1 g/mol
InChI Key: HWRDRUJHPPAADP-UHFFFAOYSA-N
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Description

Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester is a chemical compound with the molecular formula C22H13BCl2N2O . This compound is known for its unique structure, which includes borinic acid and quinoline moieties, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester involves several steps. Typically, the synthetic route includes the reaction of borinic acid derivatives with 3-chlorophenyl and 5-cyano-8-quinolinyl esters under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the esterification process .

Chemical Reactions Analysis

Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron moiety can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function and activity. This interaction can lead to the modulation of various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Borinic acid, bis(3-chlorophenyl)-, 5-cyano-8-quinolinyl ester can be compared with other borinic acid derivatives and quinoline-based compounds. Similar compounds include:

The presence of both 3-chlorophenyl and 5-cyano-8-quinolinyl groups in this compound makes it unique and potentially more versatile in various applications.

Properties

CAS No.

873101-74-7

Molecular Formula

C22H13BCl2N2O

Molecular Weight

403.1 g/mol

IUPAC Name

8-bis(3-chlorophenyl)boranyloxyquinoline-5-carbonitrile

InChI

InChI=1S/C22H13BCl2N2O/c24-18-6-1-4-16(12-18)23(17-5-2-7-19(25)13-17)28-21-10-9-15(14-26)20-8-3-11-27-22(20)21/h1-13H

InChI Key

HWRDRUJHPPAADP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)OC3=C4C(=C(C=C3)C#N)C=CC=N4

Origin of Product

United States

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